ICG acid

Bioconjugation Targeted Imaging Fluorescence-guided Surgery

Standard ICG lacks a conjugation handle, leading to non-specific adsorption and failed targeted imaging experiments. ICG acid solves this with a -COOH group for stable amide bond formation. - **Key advantage:** 4.5-5.5× higher relative quantum yield than standard ICG; enables low-signal detection - **Application:** Precursor for antibody-dye conjugates, theranostic nanoparticles, and intraoperative surgical navigation probes - **Supply:** Stable carboxylic acid form resists hydrolysis (vs. NHS esters); activate on-demand with EDC/NHS

Molecular Formula C46H49F3N2O7S
Molecular Weight 831.0 g/mol
Cat. No. B12385051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICG acid
Molecular FormulaC46H49F3N2O7S
Molecular Weight831.0 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C44H48N2O5S.C2HF3O2/c1-43(2)38(45(29-15-14-24-40(47)48)36-27-25-32-18-10-12-20-34(32)41(36)43)22-8-6-5-7-9-23-39-44(3,4)42-35-21-13-11-19-33(35)26-28-37(42)46(39)30-16-17-31-52(49,50)51;3-2(4,5)1(6)7/h5-13,18-23,25-28H,14-17,24,29-31H2,1-4H3,(H-,47,48,49,50,51);(H,6,7)
InChIKeyLFBNYTBIUAHVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICG Acid: Overview and Bioconjugation Capabilities


ICG acid (Indocyanine Green carboxylic acid, also referred to as ICG-COOH) is a near-infrared (NIR) fluorescent probe belonging to the cyanine dye family. It is a derivative of the clinically approved Indocyanine Green (ICG), distinguished by the presence of a carboxylic acid (-COOH) functional group on its polymethine backbone [1]. This structural modification preserves the core optical properties of the parent ICG, including strong NIR absorption and emission, while providing a reactive handle for bioconjugation. Unlike its parent ICG, which lacks a site for stable covalent attachment, ICG acid can be activated by standard carbodiimide chemistry (e.g., EDC/NHS) to form stable amide bonds with primary amines on peptides, proteins, antibodies, and other targeting ligands . This makes it a versatile precursor for synthesizing targeted NIR imaging agents and theranostic constructs, offering a balance between the established in vivo performance of the ICG scaffold and the precision of site-specific labeling.

Near-infrared (NIR) fluorescent probe, cyanine dye family
Carboxylic acid handle for stable, covalent bioconjugation via carbodiimide chemistry
Preserves the NIR optical properties of the parent ICG scaffold
Enables site-specific labeling of peptides, proteins, antibodies

Why Generic NIR Dye Substitution Fails


The selection of a near-infrared (NIR) fluorophore is not a trivial matter of choosing any dye with a similar emission wavelength; it is a critical decision that directly impacts the pharmacokinetics, target specificity, and signal-to-background ratio of the final conjugate [1]. Simply substituting ICG acid with the parent ICG is not feasible for most targeted applications because standard ICG lacks a functional group for stable, covalent conjugation, leading to non-specific physical adsorption or unstable complexes . Conversely, substituting ICG acid with alternative NIR dyes like IRDye 800CW or Cy7 derivatives may seem straightforward, but this approach carries significant risk. As demonstrated in comparative studies, the choice of fluorophore profoundly alters the biodistribution, clearance route (renal vs. hepatobiliary), and tumor accumulation of the targeting molecule [1]. For instance, conjugates made with different NIR dyes on the same targeting ligand exhibit vastly different in vivo performance, underscoring that the fluorophore is not an inert reporter but an active determinant of the conjugate's overall biological behavior. Therefore, a generic approach to dye selection can lead to failed experiments, misleading data, and wasted resources.

Parent ICG: no covalent attachment
Parent ICG lacks a carboxyl group for stable conjugation, leading to non-specific adsorption or unstable complexes that may compromise reproducibility.
Alternative NIR dyes: altered biodistribution
Switching to dyes like IRDye 800CW or Cy7 can shift biodistribution, clearance route, and tumor accumulation profiles, as the fluorophore actively influences conjugate behavior.

Performance Comparison of ICG Acid vs. Alternatives


Covalent Conjugation Stability vs. Parent ICG

Unlike the parent Indocyanine Green (ICG) molecule, which lacks a site for stable covalent attachment and is limited to non-covalent adsorption or unstable complexation, ICG acid possesses a terminal carboxylic acid group. This functional group enables its use as a stable precursor for creating various active esters (e.g., NHS ester, PFP ester) via well-established carbodiimide chemistry, offering a defined and reproducible pathway for creating targeted bioconjugates .

Conjugation Stability
Cross-study comparable
Covalent amide bond formation after EDC/NHS activation; parent ICG: none
Enables defined, site-specific bioconjugation; reduces experimental variability
Standard carbodiimide protocols
Bioconjugation Targeted Imaging Fluorescence-guided Surgery

Tumor Accumulation vs. Sulfonated ICG Derivative

In a direct comparative study evaluating the in vivo pharmacokinetics of antibody fragment (Fab) conjugates, Fab-CC-Cy (where CC-Cy is an ICG derivative with a carboxylic acid group, representing ICG acid) demonstrated significantly higher tumor accumulation compared to Fab-SC-Cy (an ICG derivative with a sulfonic acid group) [1]. While both are anionic ICG derivatives, their influence on the Fab fragment's biodistribution was remarkably different.

Tumor Accumulation
Direct head-to-head
Fab-CC-Cy (carboxylic acid) shows tumor accumulation; Fab-SC-Cy (sulfonic acid) only kidney accumulation, no tumor
Carboxylic acid group critical for tumor targeting; avoids off-target renal accumulation
In vivo tumor-bearing mice, Fab-dye conjugates
Pharmacokinetics Tumor Targeting Antibody Fragment Imaging

Fluorescence Brightness Gain vs. Standard ICG

When used as a synthetic scaffold for creating new NIR dye-conjugates, the ICG carboxylic acid derivative has been shown to yield compounds with vastly superior optical properties compared to standard ICG. In a study synthesizing imidazole-ICG conjugates from an ICG carboxylic acid derivative, the relative quantum yields of the new compounds were reported to be 4.5 to 5.5 times higher than that of standard Sigma-Aldrich ICG [1].

Brightness Gain
Direct head-to-head
4.5–5.5× higher relative quantum yield vs. standard ICG
Supports high-sensitivity detection and improved signal-to-background ratio
In vitro imidazole-dye conjugates; reported comparison
Fluorescence Quantum Yield NIR Dye Conjugates Optical Imaging

FLIM-Based Aggregation Monitoring

ICG and its derivatives, including the ICG acid form, exhibit concentration-dependent aggregation behavior in aqueous solutions, transitioning from monomers to non-fluorescent H-aggregates and J-aggregates [REFS-1, REFS-2]. This phenomenon is a class characteristic but has been quantitatively leveraged for diagnostic purposes. Studies demonstrate that the fluorescence lifetime of ICG monomers and aggregates are distinct, with a difference of several hundred picoseconds, allowing them to be differentiated using fluorescence lifetime imaging (FLIM) [1].

Aggregation Monitoring
Class-level inference
Distinct fluorescence lifetimes for monomers (≈0.56 ns) vs. H-aggregates
FLIM can differentiate aggregation state for nanoparticle QC and drug release studies
Model-dependent values; TCSPC analysis
Fluorescence Lifetime Imaging (FLIM) Nano-formulation Brain Tumor Diagnostics

Key Applications of ICG Acid in Research


Targeted Antibody-Dye Conjugates for Surgical Navigation

Leveraging its carboxylic acid handle, ICG acid is the ideal precursor for creating targeted NIR probes for surgical navigation. As demonstrated in comparative studies, the choice of fluorophore dramatically impacts the biodistribution and tumor contrast of the final conjugate [1]. By using ICG acid, researchers can covalently attach the clinically relevant ICG fluorophore to tumor-targeting antibodies (e.g., anti-EGFR, anti-HER2) or their fragments. Direct evidence shows that an ICG acid derivative conjugated to a Fab fragment yields superior tumor accumulation compared to a sulfonated analog, highlighting the importance of selecting the correct ICG variant for this application [2]. This scenario is directly relevant for labs developing next-generation intraoperative imaging agents that require the proven in vivo performance of the ICG scaffold combined with the specificity of targeted delivery.

High-Sensitivity Probes for Low-Abundance Biomarkers

In applications where target expression is low, such as early-stage cancer detection or rare cell tracking, the intrinsic brightness of the fluorophore is paramount. ICG acid serves as a superior starting material for building brighter NIR probes. Research has shown that dye-conjugates synthesized from an ICG carboxylic acid derivative exhibit a 4.5- to 5.5-fold higher relative quantum yield compared to standard ICG [3]. This significant enhancement in fluorescence output allows for the detection of fainter signals, improving the sensitivity and detection limit of in vitro assays and in vivo imaging studies. This makes ICG acid the preferred choice for creating sensitive molecular probes where every photon counts.

Nanoparticle Formulation and Aggregation QC

ICG acid and its derivatives are widely used to create theranostic nanoparticles. However, the performance of these nanoparticles is highly dependent on the aggregation state of the encapsulated or conjugated dye. The fluorescence lifetime of ICG monomers is significantly different from that of aggregated forms, a property that can be exploited for quality control and in vivo tracking [4]. Researchers can use Fluorescence Lifetime Imaging (FLIM) to verify that the ICG acid payload in a liposome or polymeric nanoparticle remains in its monomeric, highly fluorescent state and to monitor its release and subsequent aggregation in the target tissue. This application scenario is critical for ensuring batch-to-batch consistency in nanoparticle manufacturing and for obtaining mechanistic insights into drug release kinetics and biodistribution in preclinical models.

Stable Precursor for NIR Dye Libraries

ICG acid functions as a versatile and stable platform molecule for generating a library of functionalized NIR dyes. Unlike its active ester counterparts (e.g., ICG-NHS ester), which are susceptible to hydrolysis and have limited shelf-life, the carboxylic acid form of ICG is chemically stable under standard storage conditions . This allows research groups to stock a single, stable precursor and activate it on-demand with EDC/NHS to create a variety of reactive esters (e.g., NHS, PFP, maleimide) for conjugation to different targeting moieties . This approach offers significant logistical and cost advantages for core facilities and research labs that require a flexible and reliable source of NIR dyes for multiple, diverse conjugation projects.

Application
Selection Property
Validation Focus
Targeted surgical navigation probes
Covalent bioconjugation via carboxyl group; proven ICG biodistribution profile
Target specificity and tumor contrast in vivo
High-sensitivity biomarker imaging
Brightness-enhanced fluorophore scaffold
Detection limit and signal-to-background ratio
Nanoparticle formulation QC
Aggregation-dependent fluorescence lifetime contrast
Monomer/aggregate state monitoring via FLIM
On-demand NIR dye library synthesis
Stable carboxylic acid precursor; shelf-stable
Versatile activation to reactive esters for diverse conjugations
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